3,5-Dimethyl-4-sulfanylbenzonitrile
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Overview
Description
3,5-Dimethyl-4-sulfanylbenzonitrile is an organic compound with the molecular formula C₉H₉NS It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which also bears two methyl groups (-CH₃) at the 3rd and 5th positions and a sulfanyl group (-SH) at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-sulfanylbenzonitrile can be achieved through several synthetic routes. One common method involves the nitration of 3,5-dimethylbenzenethiol followed by a Sandmeyer reaction to introduce the nitrile group. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by the use of copper(I) cyanide in the presence of a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and Sandmeyer reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl groups and the sulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3,5-Dimethyl-4-sulfanylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-sulfanylbenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The nitrile and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzonitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-Sulfanylbenzonitrile: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-Dimethyl-4-hydroxybenzonitrile: Contains a hydroxyl group instead of a sulfanyl group, leading to different reactivity and applications.
Uniqueness
3,5-Dimethyl-4-sulfanylbenzonitrile is unique due to the presence of both methyl and sulfanyl groups on the benzene ring, which provides a combination of steric and electronic effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
3,5-dimethyl-4-sulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAXFTQEAZFNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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